molecular formula C8H15BrO B14143199 Cyclohexane, 1-bromo-2-ethoxy-, trans- CAS No. 60933-66-6

Cyclohexane, 1-bromo-2-ethoxy-, trans-

Cat. No.: B14143199
CAS No.: 60933-66-6
M. Wt: 207.11 g/mol
InChI Key: BEEIKWFOEDINMO-HTQZYQBOSA-N
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Description

Cyclohexane, 1-bromo-2-ethoxy-, trans- (CAS: 861337-57-7) is a halogenated cyclohexane derivative with a bromine atom and an ethoxy group substituted at positions 1 and 2, respectively, in a trans-configuration. Key properties include:

  • Molecular Formula: C₈H₁₅BrO
  • Average Molecular Mass: 207.111 g/mol
  • Stereochemistry: Trans-configuration (substituents on opposite faces of the cyclohexane ring) .
  • IUPAC Name: 1-Bromo-2-ethoxycyclohexane (trans) .

Properties

CAS No.

60933-66-6

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

(1R,2R)-1-bromo-2-ethoxycyclohexane

InChI

InChI=1S/C8H15BrO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

BEEIKWFOEDINMO-HTQZYQBOSA-N

Isomeric SMILES

CCO[C@@H]1CCCC[C@H]1Br

Canonical SMILES

CCOC1CCCCC1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1-bromo-2-ethoxy-, trans- typically involves the bromination of cyclohexane derivatives followed by the introduction of the ethoxy group. One common method is the bromination of cyclohexanol to form 1-bromo-cyclohexanol, which is then reacted with ethyl alcohol under acidic conditions to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors where bromination and subsequent etherification reactions are carried out under controlled temperatures and pressures to ensure high yield and purity. Catalysts such as sulfuric acid or Lewis acids may be used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-bromo-2-ethoxy-, trans- undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include cyclohexane derivatives with hydroxyl, cyano, or amino groups.

    Elimination: Formation of cyclohexene derivatives.

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexanol derivatives.

Scientific Research Applications

Cyclohexane, 1-bromo-2-ethoxy-, trans- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexane, 1-bromo-2-ethoxy-, trans- involves its ability to participate in various chemical reactions due to the presence of reactive bromine and ethoxy groups. These groups can interact with nucleophiles, bases, oxidizing agents, and reducing agents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Halogen and Alkoxy Groups

The following table compares trans-1-bromo-2-ethoxycyclohexane with analogs differing in substituents or stereochemistry:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position/Type) Key Structural Features
trans-1-Bromo-2-ethoxycyclohexane C₈H₁₅BrO 207.111 1-Br, 2-OCH₂CH₃ (trans) Ethoxy group enhances steric bulk
trans-1-Bromo-2-chlorocyclohexane C₆H₁₀BrCl 197.501 1-Br, 2-Cl (trans) Smaller substituents (Cl vs. OCH₂CH₃)
cis-1-Bromo-2-fluorocyclohexane C₆H₁₀BrF 181.05 1-Br, 2-F (cis) Fluorine’s electronegativity impacts reactivity
Bromocyclohexane C₆H₁₁Br 163.056 1-Br No alkoxy group; simpler structure
trans-1-Bromo-2-(cyclopropylmethoxy)cyclohexane C₁₀H₁₇BrO 233.15 1-Br, 2-OCH₂(c-C₃H₅) (trans) Cyclopropylmethoxy adds ring strain
Key Observations:
  • Electronic Effects : Fluorine’s electronegativity in cis-1-bromo-2-fluorocyclohexane polarizes the C-Br bond more strongly than ethoxy, altering nucleophilic attack pathways .
  • Stereochemical Impact : Trans-configuration minimizes 1,2-diaxial interactions in cyclohexane derivatives, favoring chair conformations with substituents in equatorial positions .

Physical and Chemical Properties

Limited data exist for the target compound, but trends can be inferred from analogs:

  • Boiling Points : Bromocyclohexane (C₆H₁₁Br) boils at ~165°C , while bulkier derivatives (e.g., cyclopropylmethoxy-substituted) likely have higher boiling points due to increased molecular weight and surface area .
  • Density/Viscosity: Cyclohexane derivatives with polar substituents (e.g., ethoxy, chloro) exhibit higher densities and viscosities compared to non-polar analogs like bromocyclohexane .

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